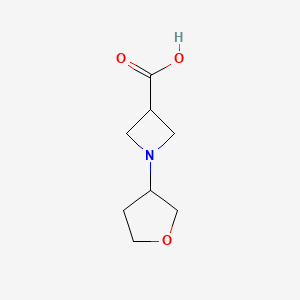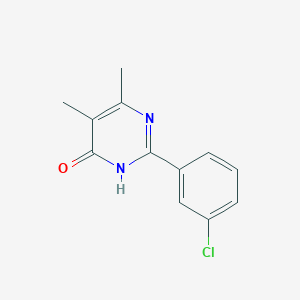
1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol is a useful research compound. Its molecular formula is C14H20FNO2 and its molecular weight is 253.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gas-phase Pyrolytic Reaction Study
- Study Overview : Investigation of the gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives, including compounds similar to 1-(4-Fluorophenoxy)-2-methyl-3-(1-pyrrolidinyl)-2-propanol.
- Key Findings : The study revealed insights into the kinetic results and product analysis, providing a deeper understanding of the plausible transition state for the elimination pathway in these compounds (Dib et al., 2008).
Bacterial Metabolism of Bisphenol A
- Study Overview : This research explored the bacterial metabolism of Bisphenol A, focusing on oxidative skeletal rearrangement, which involves structures related to this compound.
- Key Findings : The study identified novel metabolic pathways involving rearrangement and cleavage processes in Bisphenol A metabolism (Spivack et al., 1994).
NMDA Receptor Antagonist Study
- Study Overview : Research on a conformationally restricted analogue of NR2B subtype-selective NMDA antagonist, structurally related to this compound.
- Key Findings : This study provided insights into the optimal orientation of these compounds for receptor binding and their protective effects against glutamate toxicity (Butler et al., 1998).
Fluorescent Chemo-sensing
- Study Overview : Development of hydrazones for fluorescent "turn on" chemo-sensing of Al3+ in living cells, including a compound similar to the one .
- Key Findings : The study revealed the potential of these compounds in monitoring Al3+ in living cells, indicating their significance in biological and chemical sensing applications (Rahman et al., 2017).
Hydrogen-bond Basicity Scale
- Study Overview : Research focusing on the hydrogen-bond basicity of secondary amines, relevant to the study of compounds like this compound.
- Key Findings : The study provided a scale of hydrogen-bond basicity, highlighting the influence of steric and polarizability effects on the basicity of secondary amines (Graton et al., 2001).
Conformational Isomers Study
- Study Overview : Investigation of the conformational energies of 1-fluoro-2-propanol, which shares structural similarities with the compound .
- Key Findings : This research provided insights into the conformational preferences and internal hydrogen bonding of related compounds (Olsen & Howell, 1979).
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)-2-methyl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(17,10-16-8-2-3-9-16)11-18-13-6-4-12(15)5-7-13/h4-7,17H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDJVWXWZZOTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
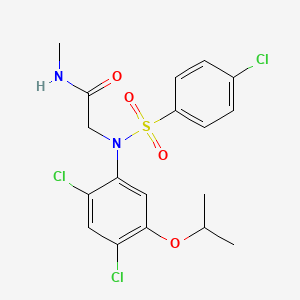

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
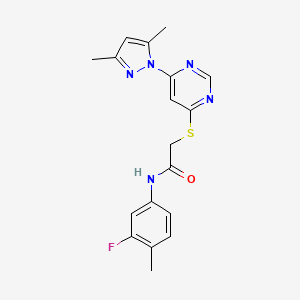
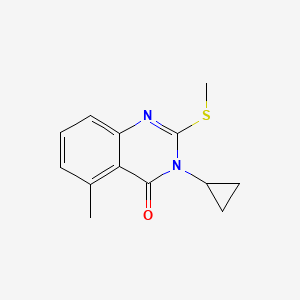
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3003104.png)
![3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B3003105.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
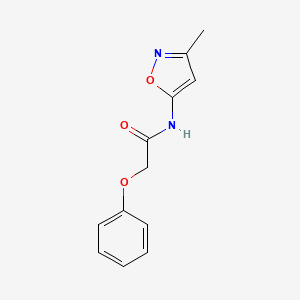
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
